6-Chloro-4-nitropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O4S and a molecular weight of 257.05 g/mol . It is a chlorinated pyridine derivative that features both nitro and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-nitropyridine-2-sulfonyl chloride typically involves the chlorination of 4-nitropyridine-2-sulfonic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective formation of the desired product . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
6-Chloro-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-nitropyridine-2-sulfonyl chloride is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-4-nitropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the sulfonyl chloride group, facilitating these reactions .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-nitropyridine-2-sulfonyl chloride can be compared with other chlorinated pyridine derivatives such as:
2-Chloro-4-nitropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
4-Chloro-2-nitropyridine: Similar structure but different positioning of the chlorine and nitro groups, leading to different reactivity patterns.
6-Chloro-2-nitropyridine-4-sulfonyl chloride: Positional isomer with similar reactivity but different steric and electronic properties
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.
Eigenschaften
Molekularformel |
C5H2Cl2N2O4S |
---|---|
Molekulargewicht |
257.05 g/mol |
IUPAC-Name |
6-chloro-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O4S/c6-4-1-3(9(10)11)2-5(8-4)14(7,12)13/h1-2H |
InChI-Schlüssel |
GZTWXROZBJQSMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.